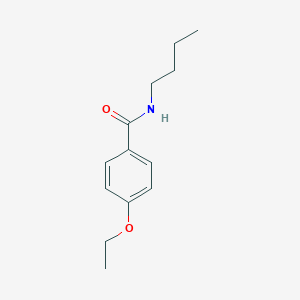
N-butyl-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-ethoxybenzamide, also known as BEOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEOB is a white crystalline solid that is soluble in organic solvents and is commonly used in research laboratories.
Mécanisme D'action
The mechanism of action of N-butyl-4-ethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. N-butyl-4-ethoxybenzamide has also been shown to activate the opioid receptors in the brain, which are responsible for pain relief.
Effets Biochimiques Et Physiologiques
N-butyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have insecticidal properties and can inhibit the growth of certain bacteria. N-butyl-4-ethoxybenzamide has been shown to be well-tolerated in animals and has a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butyl-4-ethoxybenzamide in laboratory experiments is its low toxicity profile. It is also relatively easy to synthesize and can be purified using recrystallization techniques. However, one of the limitations of using N-butyl-4-ethoxybenzamide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-butyl-4-ethoxybenzamide. One potential area of research is the development of N-butyl-4-ethoxybenzamide-based drug delivery systems for the treatment of various diseases. Another potential area of research is the development of N-butyl-4-ethoxybenzamide-based insecticides for use in agriculture. Additionally, the use of N-butyl-4-ethoxybenzamide as a corrosion inhibitor in the oil and gas industry is an area of potential research. Finally, the development of new synthesis methods for N-butyl-4-ethoxybenzamide could lead to improved yields and purity.
Méthodes De Synthèse
N-butyl-4-ethoxybenzamide can be synthesized using various methods. The most common method involves the reaction of 4-ethoxybenzoic acid with butylamine in the presence of a catalyst such as triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using recrystallization techniques.
Applications De Recherche Scientifique
N-butyl-4-ethoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-butyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, N-butyl-4-ethoxybenzamide has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, N-butyl-4-ethoxybenzamide has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.
Propriétés
Numéro CAS |
6283-99-4 |
|---|---|
Nom du produit |
N-butyl-4-ethoxybenzamide |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-butyl-4-ethoxybenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-14-13(15)11-6-8-12(9-7-11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
Clé InChI |
RNHJLBPPHPMRHT-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCC |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



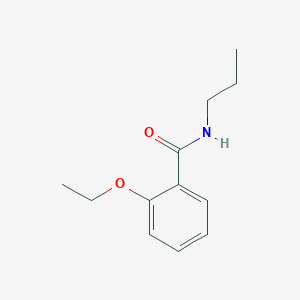


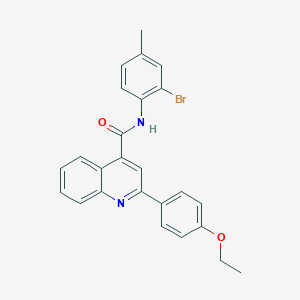
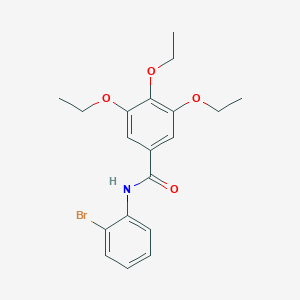


![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)

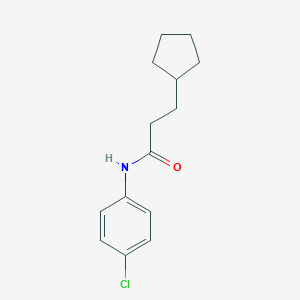
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)


![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)